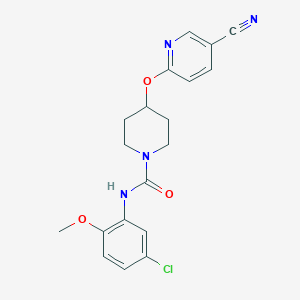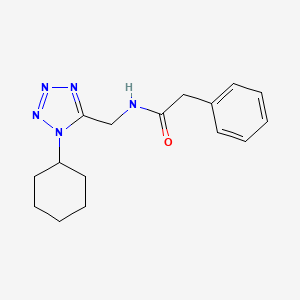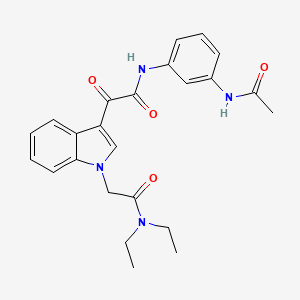
N1-(3-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "N1-(3-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide" involves multi-step organic reactions, including amide bond formation, sulfonylation, and chlorination. For instance, the synthesis of complex oxalamides and their derivatives can be achieved through acid-catalyzed rearrangements and novel synthetic routes that employ internal oxidants for C-C and C-N bond formation, showcasing the versatility of methods to assemble such structures (Mamedov et al., 2016) (Zhang et al., 2014).
Molecular Structure Analysis
Molecular structure analysis, including crystallography and spectroscopy, plays a crucial role in understanding the geometry, conformation, and electronic properties of complex molecules. For compounds with similar structural frameworks, single-crystal X-ray diffraction has been utilized to elucidate their crystallographic parameters, revealing significant insights into their molecular conformations and intermolecular interactions (Lee, 2010).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves their functional groups engaging in various organic reactions, including nucleophilic substitutions and addition reactions. These chemical behaviors underline the versatility and reactivity of the chlorophenyl and sulfonyl moieties, contributing to the compound's potential utility in further synthetic applications.
Physical Properties Analysis
The physical properties of related compounds, such as melting points, solubility, and crystal habits, are influenced by their molecular structure. Intramolecular and intermolecular interactions, including hydrogen bonding and π-π stacking, significantly affect these properties, as demonstrated in the crystal packing analyses of N-(chlorophenyl)pyridinecarboxamides (Gallagher et al., 2022).
作用機序
Target of Action
The primary target of this compound is Dipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the degradation of incretins such as GLP-1, which are hormones that stimulate a decrease in blood glucose levels .
Mode of Action
It is believed to interact with its target, dpp4, and inhibit its activity . This inhibition could lead to an increase in the levels of incretins like GLP-1, thereby enhancing their ability to lower blood glucose levels .
Biochemical Pathways
The inhibition of DPP4 leads to an increase in incretin levels, which in turn stimulates insulin secretion from the pancreatic beta cells. Insulin then facilitates the uptake of glucose into cells, thereby reducing blood glucose levels .
Result of Action
The inhibition of DPP4 and the subsequent increase in incretin levels can lead to a decrease in blood glucose levels . This could potentially be beneficial in the management of conditions like diabetes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs, the physiological state of the individual, and genetic factors. More research is needed to fully understand these influences .
特性
IUPAC Name |
N'-(3-chlorophenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4S/c1-14-10-15(2)20(16(3)11-14)31(29,30)26-9-5-8-19(26)13-24-21(27)22(28)25-18-7-4-6-17(23)12-18/h4,6-7,10-12,19H,5,8-9,13H2,1-3H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFSNASEZZTNAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Oxolan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;hydrochloride](/img/structure/B2493655.png)
![4-[6-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2493656.png)


![methyl 3-(3,5-dimethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2493659.png)
![3-decyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493660.png)

![2,3-dichloro-3-[(2-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2493666.png)
![N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2493668.png)



![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-one](/img/structure/B2493674.png)
